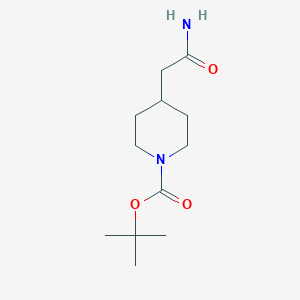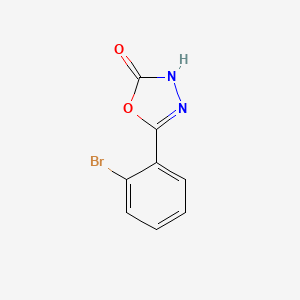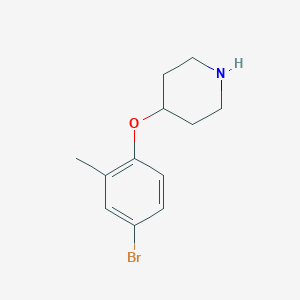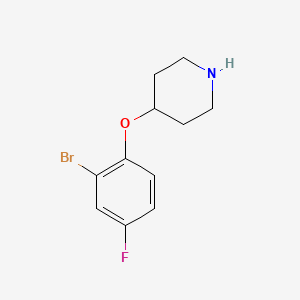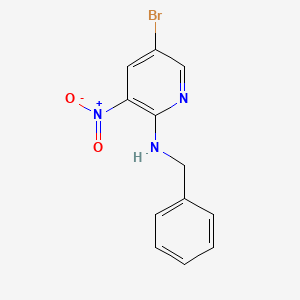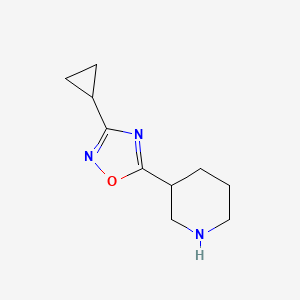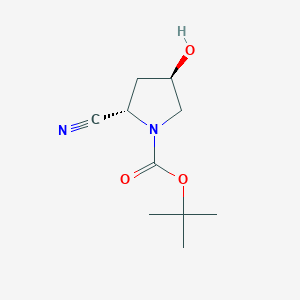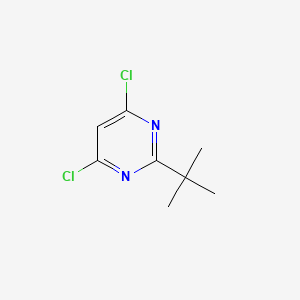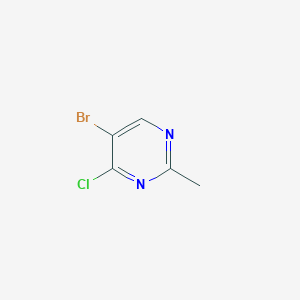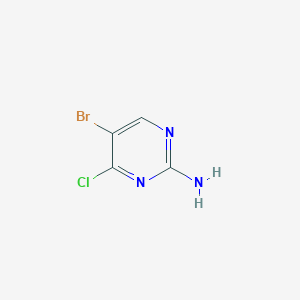
Ethyl 5-bromo-2-methylbenzoate
Overview
Description
Ethyl 5-bromo-2-methylbenzoate: is an organic compound with the molecular formula C10H11BrO2 . It is an ester derivative of 5-bromo-2-methylbenzoic acid and is commonly used as an intermediate in organic synthesis. This compound is characterized by the presence of a bromine atom at the fifth position and a methyl group at the second position on the benzene ring, along with an ethyl ester functional group.
Mechanism of Action
Target of Action
The primary target of Ethyl 5-bromo-2-methylbenzoate is the benzylic position of aromatic compounds . The benzylic position is the carbon atom adjacent to the aromatic ring, which is particularly reactive due to the resonance stabilization provided by the aromatic ring .
Mode of Action
This compound interacts with its targets through a process known as free radical bromination . In this process, a hydrogen atom at the benzylic position is replaced by a bromine atom . This reaction is facilitated by the resonance stabilization of the benzylic position, which lowers the energy required for the reaction .
Biochemical Pathways
The substitution of a hydrogen atom with a bromine atom at the benzylic position can lead to significant changes in the biochemical pathways of the compound. The introduction of the bromine atom can increase the reactivity of the compound, allowing it to participate in further reactions such as nucleophilic substitution or oxidation .
Result of Action
The result of the action of this compound is the formation of a brominated aromatic compound. This compound may have different chemical properties and reactivities compared to the original compound. For example, the bromine atom can serve as a good leaving group in subsequent reactions, potentially leading to the formation of a wide range of other compounds .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the rate of the free radical bromination reaction can be affected by the presence of light, heat, and certain catalysts . Additionally, the stability and efficacy of the compound can be influenced by factors such as pH, temperature, and the presence of other chemicals in the environment.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Bromination of 2-methylbenzoic acid: The preparation of 5-bromo-2-methylbenzoic acid involves the bromination of 2-methylbenzoic acid. Liquid bromine is added dropwise to 2-methylbenzoic acid in the presence of a catalyst such as iron (III) chloride.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Ethyl 5-bromo-2-methylbenzoate can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The methyl group on the benzene ring can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in aqueous or alkaline medium.
Major Products Formed:
Substitution: Products like 5-azido-2-methylbenzoate or 5-thiocyanato-2-methylbenzoate.
Reduction: Ethyl 5-bromo-2-methylbenzyl alcohol.
Oxidation: 5-bromo-2-methylbenzoic acid.
Scientific Research Applications
Chemistry: : Ethyl 5-bromo-2-methylbenzoate is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals . Biology : It serves as an intermediate in the synthesis of biologically active molecules, such as inhibitors of specific enzymes or receptors . Medicine : The compound is used in the development of drugs targeting specific pathways in diseases like cancer and diabetes . Industry : It is employed in the production of specialty chemicals and materials with specific properties .
Comparison with Similar Compounds
Similar Compounds
Methyl 5-bromo-2-methylbenzoate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 2-bromo-5-methylbenzoate: The positions of the bromine and methyl groups are reversed compared to this compound.
Ethyl 5-chloro-2-methylbenzoate: Similar structure but with a chlorine atom instead of a bromine atom.
Uniqueness: : this compound is unique due to the specific positioning of the bromine and methyl groups on the benzene ring, which influences its reactivity and interactions with other molecules. The ethyl ester group also imparts distinct physical and chemical properties compared to similar compounds with different ester groups .
Properties
IUPAC Name |
ethyl 5-bromo-2-methylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2/c1-3-13-10(12)9-6-8(11)5-4-7(9)2/h4-6H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHMJLUHCYZHKMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60648604 | |
| Record name | Ethyl 5-bromo-2-methylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60648604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
359629-91-7 | |
| Record name | Benzoic acid, 5-bromo-2-methyl-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=359629-91-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 5-bromo-2-methylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60648604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details












Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-4-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoyl]amino]acetyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-4-carboxy-1-[[(1S)-1-carboxy-2-phenylethyl]amino]-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B1292742.png)

![Bis(2-methyl-2-propanyl) (2S,2'S)-2,2'-[4,4'-biphenyldiylbis(1H-imidazole-4,2-diyl)]di(1-pyrrolidinecarboxylate)](/img/structure/B1292749.png)
